3-(2-Chlorophenyl)-4-methylpiperazin-2-one
CAS No.: 1803567-47-6
Cat. No.: VC2895862
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803567-47-6 |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15) |
| Standard InChI Key | VQKGRAZSTPBGCI-UHFFFAOYSA-N |
| SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl |
| Canonical SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl |
Introduction
Overview of the Compound
3-(2-Chlorophenyl)-4-methylpiperazin-2-one (CAS 1803567-47-6) is a piperazinone derivative with a substituted chlorophenyl group and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₃ClN₂O, and it has a molecular weight of 224.68 g/mol. The compound belongs to the piperazine family, which is widely studied for its pharmacological potential, including antihistaminic, antipsychotic, and anticancer activities .
| Property | Value | Source |
|---|---|---|
| CAS No. | 1803567-47-6 | |
| Molecular Formula | C₁₁H₁₃ClN₂O | |
| Molecular Weight | 224.68 g/mol | |
| SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl | |
| InChI | VQKGRAZSTPBGCI-UHFFFAOYSA-N |
Synthetic Routes and Methodologies
The synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is inferred from related piperazine derivatives. A patent (CN104402842A) outlines a three-step synthesis for piperazinone intermediates :
Structural and Physicochemical Characteristics
The compound’s structure features a piperazin-2-one ring with a methyl group at position 4 and a 2-chlorophenyl substituent at position 3. Key structural elements include:
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Conformational rigidity: The lactam group imposes planar geometry on the piperazine ring.
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Electronic effects: The electron-withdrawing chlorophenyl group may influence reactivity and binding affinity.
| Element | Description | Relevance |
|---|---|---|
| Piperazin-2-one ring | Six-membered lactam with two nitrogen atoms | Core pharmacophore for activity |
| 2-Chlorophenyl group | Electron-withdrawing substituent | Modulates electronic properties |
| 4-Methyl substituent | Aliphatic chain with steric bulk | Affects solubility and binding |
Challenges in Research and Development
Limited Primary Data
No peer-reviewed studies directly address the compound’s pharmacokinetics, toxicity, or efficacy. Vulcanchem notes "limited availability of research", highlighting gaps in its characterization.
Synthetic Complexity
The synthesis of piperazinones often involves multi-step reactions with moderate yields (e.g., 65% in Step 3 of CN104402842A) .
Structural Similarity to Other Compounds
The compound shares features with 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one (CAS 749879-14-9), which has a sulfur-containing analog but lacks published bioactivity data .
Future Directions and Recommendations
Targeted Synthesis Optimization
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Catalytic alkylation: Explore transition-metal catalysts to improve yields in Step 3 .
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Green chemistry: Substitute CHCl₃ and dimethylbenzene with eco-friendly solvents .
Biological Profiling
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In vitro screening: Test for antihistaminic, anticonvulsant, or anticancer activity using cell-based assays.
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In silico modeling: Predict binding to histamine H₁ receptors or GABAergic targets .
Collaborative Research
Partnerships with academic institutions could address the "lack of detailed studies" cited by Vulcanchem.
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